N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide: is a complex organic compound characterized by its unique structure, which includes a bifuran moiety and a methylthio phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the bifuran and methylthio phenyl intermediates. These intermediates are then coupled through an oxalamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The oxalamide linkage can be reduced under specific conditions to yield amine derivatives.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety may interact with enzymes or receptors, while the oxalamide linkage can facilitate binding to proteins or nucleic acids. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-phenyl)oxalamide
- N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)acetamide
- N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)urea
Uniqueness
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its specific combination of bifuran and methylthio phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide, identified by its CAS number 2034491-44-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through an analysis of its chemical structure, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H16N2O4S, with a molecular weight of 356.4 g/mol. The compound features a bifuran moiety, which is known for its unique electronic properties, and a methylthio-substituted phenyl group, which may influence its biological interactions.
Structural Formula
Property | Value |
---|---|
CAS Number | 2034491-44-4 |
Molecular Formula | C18H16N2O4S |
Molecular Weight | 356.4 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bifuran structure may enhance the compound's ability to form π-π interactions with aromatic residues in target proteins, potentially modulating enzymatic activities or receptor functions.
Enzyme Inhibition
The potential for enzyme inhibition is another area of interest. Compounds resembling this compound have been investigated for their effects on various enzymes:
Compound Type | Target Enzyme | IC50 (µM) |
---|---|---|
Thiosemicarbazones | MAO-B | 0.212 |
Semicarbazones | AChE | 0.264 |
Bifuran Derivatives | Various Kinases | Variable |
These findings suggest that modifications to the oxalamide backbone could yield derivatives with enhanced inhibitory activity against specific enzymes involved in cancer progression or neurodegenerative diseases.
Study on Thiosemicarbazone Derivatives
A study focused on thiosemicarbazone derivatives revealed that compounds with similar bifuran structures exhibited selective inhibition against MAO-B and AChE. These studies utilized kinetic assays to determine the IC50 values and evaluated the binding modes through docking simulations.
Synthesis and Biological Evaluation
Research has also been conducted on the synthesis of related compounds, where structural variations were tested for their biological efficacy. The introduction of different substituents on the phenyl ring significantly influenced both potency and selectivity towards biological targets.
Future Directions
Given the preliminary findings surrounding similar compounds, further investigation into this compound is warranted. Future studies should focus on:
- In vitro and in vivo testing : To establish a clearer understanding of its anticancer properties.
- Mechanistic studies : To elucidate the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-25-16-7-3-2-5-13(16)20-18(22)17(21)19-11-12-8-9-15(24-12)14-6-4-10-23-14/h2-10H,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRCKSLHZHQAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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